molecular formula C8H11N3O B2724451 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1478465-26-7

1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B2724451
CAS RN: 1478465-26-7
M. Wt: 165.196
InChI Key: WHXYXUXSBGUTTC-UHFFFAOYSA-N
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Description

Cyclobutyl methyl ketone, also known as 1-cyclobutylethan-1-one, is an alicyclic ketone . It has a molecular weight of 98.1430 . The compound is part of the cycloalkanes family, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring .


Synthesis Analysis

Cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .


Molecular Structure Analysis

Cycloalkanes, including cyclobutyl methyl ketone, only contain carbon-hydrogen bonds and carbon-carbon single bonds . The structure of these compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

The photochemical reaction of gaseous mixtures of cyclobutyl methyl ketone diluted in argon has been studied . The reaction involves a set of radical–radical reactions involving methyl, acetyl, and cyclobutyl radicals .


Physical And Chemical Properties Analysis

Cyclobutyl methyl ketone is a flammable liquid . It’s important to note that changes in the chemical and physical properties of substances can be an indicator of their quality .

Scientific Research Applications

Peptide Synthesis and Modification

The cycloaddition of azides to alkynes, facilitated by copper(I)-catalyzed reactions, is crucial for integrating 1H-[1,2,3]-triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering a pathway to diversify peptide structures efficiently. Such modifications can enhance peptide stability, bioavailability, and specificity, opening new avenues for therapeutic peptide development (Tornøe, Christensen, & Meldal, 2002).

Antimicrobial Agent Development

The creation of 1,2,3-triazolyl pyrazole derivatives via the Vilsmeier–Haack reaction has been investigated for potential antimicrobial applications. Some synthesized compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant properties, suggesting their utility in developing new antimicrobial agents. Molecular docking studies further support their role as inhibitors, demonstrating good affinity towards specific bacterial enzymes (Bhat et al., 2016).

Fluorescent Dye Development

The synthesis of fluorescent dyes containing a pyrazolylpyrene (pyrazoolympicene) chromophore demonstrated the potential of 1,2,3-triazoles in materials science. These compounds exhibited bright fluorescence in solution and weak fluorescence in the solid state. Their unique photophysical properties, along with their behavior as weak bases whose emission spectra change upon protonation, make them interesting candidates for sensing applications in acidic environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Heterocyclic Compound Synthesis

1,2,3-Triazoles serve as versatile intermediates for synthesizing various heterocyclic compounds, essential in pharmaceuticals and agrochemicals. For example, efficient methods for accessing carboannulated and functionalized triazolopyridines have been developed, showcasing the adaptability of 1,2,3-triazoles in constructing complex molecular architectures with potential biological activity (Syrota et al., 2020).

Crystal Structure Analysis for Drug Design

The crystal structures of compounds containing 1,2,3-triazole units have been determined, providing insights into their potential as α-glycosidase inhibition agents. Understanding the molecular structure is crucial for drug design, as it allows for the optimization of interaction with biological targets. Such structural analyses contribute to the rational development of more effective therapeutic agents (Gonzaga et al., 2016).

Mechanism of Action

While specific mechanisms of action for “1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, similar compounds like cyclobutyl methyl ketone participate in Suzuki–Miyaura coupling reactions . This process involves the conjoining of chemically differentiated fragments with the metal catalyst .

Safety and Hazards

Cyclobutyl methyl ketone is harmful if swallowed . It can cause skin irritation and serious eye damage . It’s recommended to use this substance only in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

The future directions of research on “1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Long-term field experiments could provide better explanations for changes in properties as these compounds undergo aging .

properties

IUPAC Name

1-(cyclobutylmethyl)triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXYXUXSBGUTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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